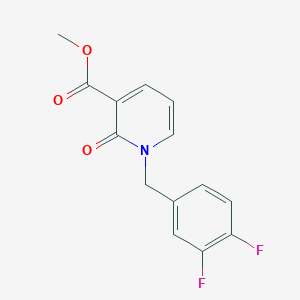

Methyl 1-(3,4-difluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylate

Übersicht

Beschreibung

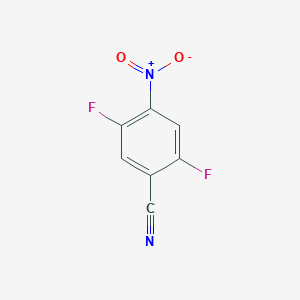

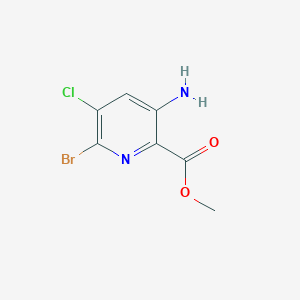

“Methyl 1-(3,4-difluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylate” is a complex organic compound. It contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The pyridine ring is partially reduced (dihydropyridine) and contains a 2-oxo group (a carbonyl group at the 2-position). The 3-position of the ring is substituted with a carboxylate group, which is esterified with a methyl group. The 1-position of the ring is substituted with a benzyl group, which is further substituted with two fluorine atoms at the 3 and 4 positions .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the dihydropyridine ring, the introduction of the 2-oxo group, the substitution at the 1 and 3 positions of the ring, and the esterification of the carboxylate group. Without specific literature or experimental procedures, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the partially reduced pyridine ring, the 2-oxo group, the methyl ester of the carboxylate group, and the 3,4-difluorobenzyl group. The presence of the fluorine atoms would likely influence the electronic properties of the molecule, potentially affecting its reactivity .Chemical Reactions Analysis

The reactivity of this compound would be influenced by several factors, including the presence of the electron-withdrawing fluorine atoms and the electron-donating methyl group. The carbonyl group and the ester group could potentially undergo a variety of reactions, including nucleophilic addition or substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atoms could increase its lipophilicity, potentially affecting its solubility and distribution in biological systems .Wissenschaftliche Forschungsanwendungen

Application 1: Antifungal Activity

- Summary of Application : This compound has been synthesized and tested for its antifungal activity. It is part of a series of pyrazole carboxamide and isoxazolol pyrazole carboxylate derivatives .

- Methods of Application : The compounds were synthesized and their structures were elucidated based on spectral data (infrared, proton nuclear magnetic resonance and mass spectroscopy). They were then bioassayed in vitro against four types of phytopathogenic fungi using the mycelium growth inhibition method .

- Results or Outcomes : Some of the synthesized pyrazole carboxamides displayed notable antifungal activity. The isoxazole pyrazole carboxylate 7ai exhibited significant antifungal activity against R. solani, with an EC 50 value of 0.37 μg/mL .

Application 2: Anticholinesterase Activities

- Summary of Application : A derivative of the compound, (E)-7-((1-(3,4-difluorobenzyl)-1 H-1,2,3-triazol-4-yl) methoxy)-3-(3-(dimethylamino) acryloyl)-2 H-chromen-2-one (38), has been studied for its potential anticholinesterase activities .

- Methods of Application : The compound was synthesized and tested for its ability to inhibit acetylcholinesterase (AChE) and/or butyrylcholinesterase (BuChE), enzymes that hydrolyze the neurotransmitter acetylcholine .

- Results or Outcomes : The compound was found to be a potent BuChE inhibitor, with an IC 50 value of 21.71 μM .

Application 3: Pyrazolo[3,4-d]pyrimidin-4-amine Derivatives

- Summary of Application : Derivatives of the compound, specifically N-(3,4-Difluorobenzyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, may have potential applications in medicinal chemistry .

- Methods of Application : The compound is synthesized and its structure is elucidated based on spectral data .

- Results or Outcomes : The specific applications and results of this compound are not detailed in the source .

Application 4: Benzimidazole Derivatives

- Summary of Application : A derivative of the compound, specifically 2-[(3S)-1-(3,4-Difluorobenzyl)-3-pyrrolidinyl]-1H-benzimidazole, may have potential applications in medicinal chemistry .

- Methods of Application : The compound is synthesized and its structure is elucidated based on spectral data .

- Results or Outcomes : The specific applications and results of this compound are not detailed in the source .

Application 5: Pyrazolo[3,4-d]pyrimidin-4-amine Derivatives

- Summary of Application : Derivatives of the compound, specifically N-(3,4-Difluorobenzyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, may have potential applications in medicinal chemistry .

- Methods of Application : The compound is synthesized and its structure is elucidated based on spectral data .

- Results or Outcomes : The specific applications and results of this compound are not detailed in the source .

Application 6: Benzimidazole Derivatives

- Summary of Application : A derivative of the compound, specifically 2-[(3S)-1-(3,4-Difluorobenzyl)-3-pyrrolidinyl]-1H-benzimidazole, may have potential applications in medicinal chemistry .

- Methods of Application : The compound is synthesized and its structure is elucidated based on spectral data .

- Results or Outcomes : The specific applications and results of this compound are not detailed in the source .

Eigenschaften

IUPAC Name |

methyl 1-[(3,4-difluorophenyl)methyl]-2-oxopyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F2NO3/c1-20-14(19)10-3-2-6-17(13(10)18)8-9-4-5-11(15)12(16)7-9/h2-7H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPTBRNBQIFSESB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CN(C1=O)CC2=CC(=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20731642 | |

| Record name | Methyl 1-[(3,4-difluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20731642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 1-(3,4-difluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylate | |

CAS RN |

1001414-50-1 | |

| Record name | Methyl 1-[(3,4-difluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20731642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1,2,4]Triazolo[1,5-a]pyrimidin-2-ylmethanol](/img/structure/B1428593.png)

![Tert-butyl[(3,5-dimethylphenyl)methyl]amine](/img/structure/B1428600.png)

![Ethyl 2-[(2-chlorophenyl)methyl]-1,3-thiazole-4-carboxylate](/img/structure/B1428609.png)

![(2S)-2-(methylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid](/img/structure/B1428612.png)

![4-[(2-Methoxyethyl)amino]benzoic acid](/img/structure/B1428613.png)